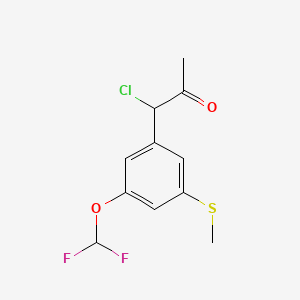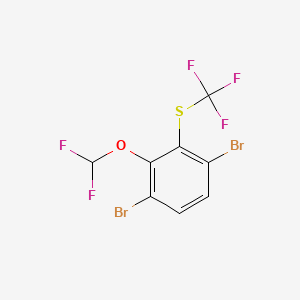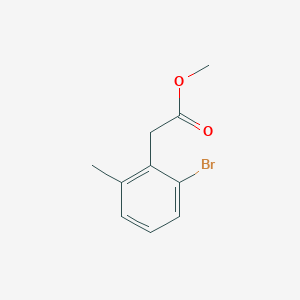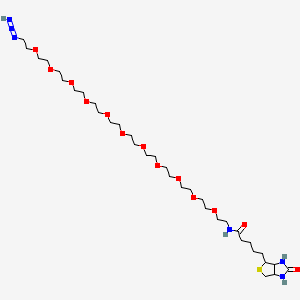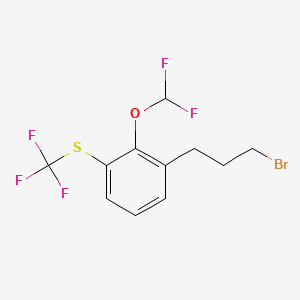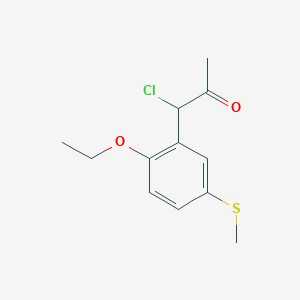
3-Boc-amino-2-methyl-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Boc-amino-2-methyl-propylamine is a compound that belongs to the class of amines, specifically a Boc-protected amine. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used in various chemical reactions and research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Boc-amino-2-methyl-propylamine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out under mild conditions, often at room temperature, and can be facilitated by various catalysts or even under catalyst-free conditions . The general reaction scheme is as follows: [ \text{R-NH}_2 + \text{(Boc)}_2\text{O} \rightarrow \text{R-NH-Boc} + \text{CO}_2 ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and ultrasound irradiation, has been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Boc-amino-2-methyl-propylamine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Reduction and Oxidation: The compound can be reduced or oxidized depending on the reagents used.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Reduction: Sodium borohydride (NaBH4) can be used to reduce the compound to its corresponding alcohol.
Major Products Formed:
Deprotection: The major product is the free amine.
Reduction: The major product is the corresponding alcohol.
Applications De Recherche Scientifique
3-Boc-amino-2-methyl-propylamine is widely used in scientific research due to its versatility:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as a building block for the development of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-Boc-amino-2-methyl-propylamine primarily involves its role as a protected amine. The Boc group protects the amine from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are largely determined by the context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 3-Boc-amino-propylamine
- 3-Boc-amino-2-ethyl-propylamine
- 3-Boc-amino-2-methyl-butylamine
Comparison: 3-Boc-amino-2-methyl-propylamine is unique due to its specific structure, which imparts distinct reactivity and stability compared to other Boc-protected amines. Its methyl group provides steric hindrance, which can influence its reactivity in certain chemical reactions .
Propriétés
Formule moléculaire |
C9H20N2O2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
tert-butyl 4-hydrazinyl-3-methylbutanoate |
InChI |
InChI=1S/C9H20N2O2/c1-7(6-11-10)5-8(12)13-9(2,3)4/h7,11H,5-6,10H2,1-4H3 |
Clé InChI |
INYWMHDZCHFEJT-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)OC(C)(C)C)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


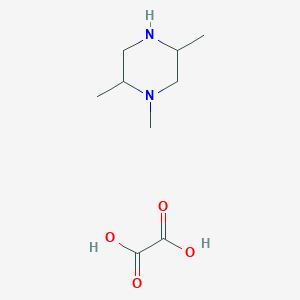

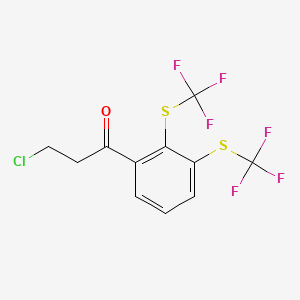
![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B14050487.png)

![2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide](/img/structure/B14050495.png)
